molecular formula C19H20N2O3S B13503675 methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate

methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B13503675
M. Wt: 356.4 g/mol
InChI Key: NXOXEQVAVQTLLW-UHFFFAOYSA-N
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Description

Methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate is a complex organic compound with a unique structure that combines elements of thieno[3,2-b]pyrrole and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves multiple steps. One common method includes the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in tetrahydrofuran (THF) . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the carbamoyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-[2-(N-ethyl-3-methylanilino)-2-oxoethyl]thieno[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C19H20N2O3S/c1-4-20(14-7-5-6-13(2)10-14)18(22)12-21-15-8-9-25-17(15)11-16(21)19(23)24-3/h5-11H,4,12H2,1-3H3

InChI Key

NXOXEQVAVQTLLW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=C(C=C2C(=O)OC)SC=C3

Origin of Product

United States

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